Ac-LDESD-AMC

caspase-2 substrate kinetics pentapeptide vs tetrapeptide

Ac-LDESD-AMC (Acetyl-Leu-Asp-Glu-Ser-Asp-7-amino-4-methylcoumarin) is a synthetic pentapeptide fluorogenic substrate designed for detecting and quantifying caspase-2 activity. Upon enzymatic cleavage at the P1 Asp residue, the AMC fluorophore is liberated, producing a fluorescent signal measurable at excitation 360–380 nm and emission 440–460 nm.

Molecular Formula C34H44N6O15
Molecular Weight 776.7 g/mol
Cat. No. B12388660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-LDESD-AMC
Molecular FormulaC34H44N6O15
Molecular Weight776.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C
InChIInChI=1S/C34H44N6O15/c1-15(2)9-21(35-17(4)42)32(52)38-23(13-28(47)48)33(53)37-20(7-8-26(43)44)30(50)40-24(14-41)34(54)39-22(12-27(45)46)31(51)36-18-5-6-19-16(3)10-29(49)55-25(19)11-18/h5-6,10-11,15,20-24,41H,7-9,12-14H2,1-4H3,(H,35,42)(H,36,51)(H,37,53)(H,38,52)(H,39,54)(H,40,50)(H,43,44)(H,45,46)(H,47,48)/t20-,21-,22-,23-,24-/m0/s1
InChIKeyOYKCEQVPFXNIAB-LSBAASHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ac-LDESD-AMC: A Pentapeptide Fluorogenic Substrate for Caspase-2 Activity Quantification and Inhibitor Screening


Ac-LDESD-AMC (Acetyl-Leu-Asp-Glu-Ser-Asp-7-amino-4-methylcoumarin) is a synthetic pentapeptide fluorogenic substrate designed for detecting and quantifying caspase-2 activity [1]. Upon enzymatic cleavage at the P1 Asp residue, the AMC fluorophore is liberated, producing a fluorescent signal measurable at excitation 360–380 nm and emission 440–460 nm . Originally characterized in the crystallographic determination of caspase-2's unique S5 specificity pocket (PDB: 1PYO, resolution 1.65 Å), Ac-LDESD-AMC is distinguished from conventional tetrapeptide substrates by its extended pentapeptide architecture that exploits the hydrophobic P5-binding subsite unique to caspase-2 among apoptotic caspases [1][2].

Why Ac-LDESD-AMC Cannot Be Substituted by Generic Tetrapeptide Caspase Substrates in Caspase-2 Research


Generic tetrapeptide caspase substrates such as Ac-DEVD-AMC lack the critical P5 residue required for high-efficiency engagement with caspase-2's unique S5 specificity pocket [1]. Structural biology evidence demonstrates that caspase-2 possesses an extended substrate-binding groove with a hydrophobic S5 pocket formed by Pro385 and Tyr383, which directly accommodates the N-terminal leucine of Ac-LDESD-AMC [1]. This structural feature is absent in executioner caspases-3, -6, and -7, meaning that pentapeptide substrates like Ac-LDESD-AMC and Ac-VDVAD-AMC represent a distinct, non-interchangeable class of caspase-2 probes [2]. Substituting a tetrapeptide for Ac-LDESD-AMC in caspase-2 assays results in a documented ~35-fold loss in cleavage efficiency, undermining both sensitivity and data comparability across studies [1].

Ac-LDESD-AMC Quantitative Differentiation Evidence: Head-to-Head Comparisons with Closest Analogs


35-Fold Cleavage Efficiency Advantage of Ac-LDESD-AMC over Ac-DEVD-AMC on Caspase-2

In the foundational characterization of caspase-2 (J Biol Chem, 2003), Ac-LDESD-AMC demonstrated a 35-fold increase in cleavage efficiency compared to the tetrapeptide Ac-DEVD-AMC when assayed against recombinant human caspase-2 [1]. This difference is attributed to the additional enzyme-substrate interaction at the P5 position, where the N-terminal leucine residue of Ac-LDESD-AMC engages the hydrophobic S5 pocket unique to caspase-2 [1].

caspase-2 substrate kinetics pentapeptide vs tetrapeptide

Ac-LDESD-AMC Engages a Unique S5 Hydrophobic Pocket Not Present in Executioner Caspases

The crystal structure of caspase-2 in complex with Ac-LDESD-CHO (PDB: 1PYO, 1.65 Å resolution) reveals that the P5 leucine residue binds within a hydrophobic pocket formed by Pro385 and the phenyl moiety of Tyr383 [1]. This S5 pocket is structurally absent in caspase-3 (PDB: 1PAU) and caspase-7 (PDB: 1F1J), which lack the extended binding groove necessary to accommodate a fifth N-terminal residue [1]. Surface electrostatic potential comparisons confirm that the caspase-2 binding groove is uniquely extended at the inhibitor's N-terminal region [2].

caspase-2 structural biology S5 pocket

Ac-LDESD-AMC vs. Ac-VDVAD-AMC: Two Distinct Pentapeptide Options Define the Caspase-2 Toolbox

According to patent literature, only two pentapeptide-based inhibitor/substrate scaffolds are available for caspase-2 research: VDVAD-based and LDESD-based sequences [1]. Ac-VDVAD-AMC, the alternative fluorogenic pentapeptide substrate, exhibits a reported Km of 80 µM for caspase-2 , whereas kinetic parameters for Ac-LDESD-AMC were determined in the context of the 35-fold efficiency advantage over Ac-DEVD-AMC [2]. Both compounds share the pentapeptide architecture but derive from distinct recognition sequences: LDESD originates from the caspase-2 autocleavage site, while VDVAD represents the preferred cleavage motif identified through combinatorial screening [2][3].

caspase-2 pentapeptide inhibitors toolbox comparison

Ac-LDESD-AMC Dual Caspase-2/3 Recognition Versus Single-Target Substrates: Procurement Implications

Ac-LDESD-AMC is commercially designated and validated as a dual caspase-2/3 substrate by multiple authoritative vendors including Sigma-Aldrich (Catalog SCP0080) and Echelon Biosciences . This contrasts with single-target fluorogenic substrates such as Ac-DEVD-AMC (primarily caspase-3/7, Km = 9.7 µM ) and Ac-IETD-AMC (caspase-8/granzyme B ). The dual recognition profile stems from the shared DEVD↓G consensus cleavage sequence among group II caspases (caspase-2, -3, -7), as demonstrated by COFRADIC degradomics analysis of 68 cleavage sites across 61 proteins [1]. This dual specificity enables a single-substrate workflow for parallel caspase-2 and caspase-3 activity assessment, reducing reagent inventory complexity.

caspase-2 caspase-3 dual specificity procurement

Vendor Purity Specifications: Ac-LDESD-AMC Peptide Content Compliance Across Suppliers

Commercially available Ac-LDESD-AMC carries a minimum purity specification of ≥95% by HPLC across major suppliers including Sigma-Aldrich (SCP0080), with peptide content ≥80% . Alternative vendors such as Echelon Biosciences and tebu-bio specify >96% purity [1]. In comparison, Ac-VDVAD-AMC from Enzo Life Sciences is specified at ≥98% (HPLC) . While both pentapeptide substrates meet research-grade thresholds, the peptide content specification (≥80% for Sigma-Aldrich's Ac-LDESD-AMC) is a critical procurement parameter: peptide content accounts for counterions and residual water, directly impacting the accurate calculation of active substrate concentration in enzymatic assays .

quality control peptide purity vendor comparison

Ac-LDESD-AMC: Defined Research and Industrial Application Scenarios Driven by Quantitative Evidence


High-Sensitivity Caspase-2 Activity Detection in Low-Abundance Biological Samples

When measuring caspase-2 activity in samples with inherently low enzyme expression (e.g., primary neuronal cultures, specific tissue biopsies), the 35-fold higher cleavage efficiency of Ac-LDESD-AMC over the tetrapeptide Ac-DEVD-AMC directly translates to a vastly improved lower limit of detection [1]. This scenario leverages the documented pentapeptide advantage: the P5 leucine engages the S5 hydrophobic pocket (Pro385/Tyr383), contributing additional binding energy that stabilizes the enzyme-substrate complex and increases catalytic turnover [1]. Researchers should use Ac-LDESD-AMC rather than Ac-DEVD-AMC whenever caspase-2 signal is expected to be weak or when sample volume is limited, as the sensitivity gain can make the difference between detectable and undetectable activity.

Structural Biology and Rational Inhibitor Design Targeting the Caspase-2 S5 Pocket

Ac-LDESD-AMC serves as the direct fluorogenic analog of the co-crystallized inhibitor Ac-LDESD-CHO (PDB: 1PYO), making it the substrate of choice for structure-activity relationship (SAR) studies aimed at the caspase-2 S5 pocket [1][2]. The well-defined electron density of the P5 leucine at 1.65 Å resolution provides a validated structural template for computational docking and inhibitor optimization campaigns [1]. In medicinal chemistry programs targeting caspase-2 for neurodegenerative disease or cancer therapy, Ac-LDESD-AMC enables direct correlation between structural modifications at the P5 position and functional cleavage readout, a workflow not accessible with tetrapeptide substrates that lack the critical P5 interaction [2].

Dual Caspase-2/3 Parallel Screening in Apoptosis Pathway Dissection

In experimental designs requiring simultaneous assessment of initiator (caspase-2) and executioner (caspase-3) activities—such as mapping the temporal sequence of caspase activation during stress-induced apoptosis—Ac-LDESD-AMC serves as a unified substrate [1][2]. The shared DEVD↓G consensus cleavage motif among group II caspases, validated by COFRADIC degradomics across 61 protein substrates, supports the use of Ac-LDESD-AMC as a dual reporter [2]. This scenario reduces the need for separate Ac-VDVAD-AMC (caspase-2) and Ac-DEVD-AMC (caspase-3) assay workflows, streamlining reagent procurement and enabling consistent cross-experiment normalization when used in combination with selective inhibitors (e.g., Ac-DEVD-CHO to subtract caspase-3 contribution) [1][2].

Quality-Controlled High-Throughput Screening (HTS) for Caspase-2 Modulators

For HTS campaigns seeking caspase-2 selective inhibitors or activators, Ac-LDESD-AMC offers a defined purity baseline: ≥95% HPLC purity with ≥80% peptide content specified by Sigma-Aldrich, ensuring accurate substrate concentration calculations across large compound libraries [1]. The peptide content parameter is critical in HTS because errors in active substrate concentration propagate directly into IC50/EC50 determinations. Procurement from vendors that provide both HPLC purity and peptide content certificates enables robust cross-plate and cross-batch normalization, which is essential for hit validation and dose-response confirmation in industrial-scale screening operations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-LDESD-AMC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.